molecular formula C6H13NO3 B12903065 6-Deoxy-DMDP

6-Deoxy-DMDP

Cat. No.: B12903065
M. Wt: 147.17 g/mol
InChI Key: YRBKDBZXOAEMOT-KVTDHHQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL is a compound with a specific stereochemistry, indicating the spatial arrangement of its atoms This compound is characterized by the presence of hydroxyl groups and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL typically involves multi-step organic reactions. One common method includes the use of starting materials such as amino acids or other pyrrolidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and specific catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-(4-HYDROXYPHENYL)PYRROLIDINE-3,4-DIOL
  • (2R,3R,4R,5R)-4-HYDROXY-5-(HYDROXYMETHYL)-3-(2-METHOXYETHOXY)TETRAHYDROFURAN-2-YL

Uniqueness

(2R,3R,4R,5R)-2-(HYDROXYMETHYL)-5-METHYLPYRROLIDINE-3,4-DIOL is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

YRBKDBZXOAEMOT-KVTDHHQDSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O

Canonical SMILES

CC1C(C(C(N1)CO)O)O

Origin of Product

United States

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